![molecular formula C16H13ClN4O3S B2505715 N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896333-50-9](/img/structure/B2505715.png)
N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H13ClN4O3S and its molecular weight is 376.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis of β-Lactam Antibiotics
Research by Cainelli, Galletti, and Giacomini (1998) outlines a practical synthesis of a key intermediate for the production of β-lactam antibiotics. Their study demonstrates the use of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine in the presence of a Lewis acid to achieve good diastereoselectivity. This process is crucial for the development of antibiotics that are effective against a wide range of bacteria (Cainelli, Galletti, & Giacomini, 1998).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Their research involved creating compounds with various substitutions, including the triazinyl group, which showed good or moderate activities against test microorganisms. This study highlights the compound's utility in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Zyabrev et al. (2022) conducted a study on the synthesis, characterization, and in vitro anticancer evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Among the synthesized compounds, one exhibited high activity against specific cancer cell lines, indicating its potential as a lead compound for further anticancer studies. This research underscores the compound's relevance in the synthesis of molecules with anticancer properties (Zyabrev et al., 2022).
Modification for PI3Ks Inhibitor
Wang et al. (2015) explored the modification of a compound similar in structure to N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity while reducing toxicity, demonstrating the compound's potential in cancer therapeutics (Wang et al., 2015).
Herbicidal Activities
Luo et al. (2008) designed and synthesized novel triazolinone derivatives to search for potent Protox inhibitors, which are crucial targets of herbicides. The study indicates that certain modifications, including the incorporation of a triazinyl group, can enhance herbicidal activities, suggesting the compound's utility in agricultural applications (Luo et al., 2008).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c1-24-12-6-5-10(17)8-11(12)18-14(22)9-25-15-19-13-4-2-3-7-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBKAHPTVRQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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